molecular formula C7H9ClFNO B063386 4-Fluoro-2-methoxyaniline hydrochloride CAS No. 178671-97-1

4-Fluoro-2-methoxyaniline hydrochloride

Cat. No. B063386
M. Wt: 177.6 g/mol
InChI Key: MHQFRPFBJOEPGE-UHFFFAOYSA-N
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Patent
US06262056B1

Procedure details

9 ml of chlorobenzene and H2O were distilled from a solution of 1.14 g of p-TosOH (6.03×10−3 moles) in 200 ml of chlorobenzene. The solution was cooled to 20° C. and then 1.19 g of 4-fluor-2-methoxyaniline hydrochloride (6.7×10−3 moles) and 1.31 g of bis (2-chloroethyl)amine hydrochloride (7.36×10−3 moles) were added. The reaction was held under reflux for 72 hours after which the solvent was removed and the residue was extracted with 5 ml of NaOH 2N and 30 ml of toluene. The organic phase was washed with H2O, was dried with Na2SO4 and the toluene was removed. The product was purified by silica column using dichloromethane/MeOH (9:1) as mobile phase. An oil was obtained. Yield: 25%.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
p-TosOH
Quantity
1.14 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.Cl.[F:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[C:6]([O:11][CH3:12])[CH:5]=1.Cl.Cl[CH2:15][CH2:16][NH:17][CH2:18][CH2:19]Cl>ClC1C=CC=CC=1>[F:3][C:4]1[CH:10]=[CH:9][C:7]([N:8]2[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]2)=[C:6]([O:11][CH3:12])[CH:5]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
Cl.FC1=CC(=C(N)C=C1)OC
Name
Quantity
1.31 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
p-TosOH
Quantity
1.14 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Name
Quantity
9 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 72 hours after which the solvent
Duration
72 h
CUSTOM
Type
CUSTOM
Details
was removed
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with 5 ml of NaOH 2N and 30 ml of toluene
WASH
Type
WASH
Details
The organic phase was washed with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the toluene was removed
CUSTOM
Type
CUSTOM
Details
The product was purified by silica column
CUSTOM
Type
CUSTOM
Details
An oil was obtained

Outcomes

Product
Name
Type
Smiles
FC1=CC(=C(C=C1)N1CCNCC1)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.